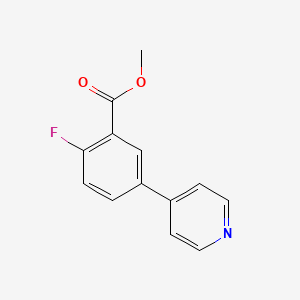

Methyl 2-fluoro-5-(pyridin-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-5-pyridin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-8-10(2-3-12(11)14)9-4-6-15-7-5-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCWPCMQJIOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(pyridin-4-yl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-(pyridin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(pyridin-4-yl)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.

Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Ester hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Ester hydrolysis: 2-fluoro-5-(pyridin-4-yl)benzoic acid and methanol.

Oxidation: Oxidized aromatic compounds such as quinones.

Scientific Research Applications

Methyl 2-fluoro-5-(pyridin-4-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom and pyridinyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The pyridine-containing derivative has a higher molecular weight (231.23 vs. 222.13 for CF₃ analogs), which may influence solubility and pharmacokinetic properties in drug design contexts .

- Thermal Stability : Methyl 2-fluoro-5-(trifluoromethyl)benzoate exhibits a boiling point of 216.4°C, suggesting moderate thermal stability, while data for the pyridine analog remain unexplored .

Commercial Availability and Purity

- Trifluoromethyl Analogs : Methyl 2-fluoro-5-(trifluoromethyl)benzoate is commercially available at >95.0% purity (5g: ¥10,500; 1g: ¥4,200), indicating its accessibility for research .

Biological Activity

Methyl 2-fluoro-5-(pyridin-4-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety with a fluorine atom at the 2-position and a pyridine ring at the 5-position. This arrangement is significant as the presence of fluorine can enhance the lipophilicity and binding affinity of the compound to biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It binds to active sites on enzymes, altering their activity.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways that affect cellular functions.

- Antimicrobial Activity : Preliminary studies suggest it has potential against various microbial strains.

Antimicrobial Efficacy

This compound has shown promising results in inhibiting microbial growth. Table 1 summarizes its activity against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 15 µg/mL | |

| S. aureus | 10 µg/mL | |

| Candida albicans | 20 µg/mL |

Case Studies

Several studies have investigated the biological activities of this compound and related compounds.

- Study on Antimicrobial Properties :

- Inhibition of Cancer Cell Proliferation :

- Mechanistic Insights :

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates unique properties that enhance its biological activity:

Comparison Table

| Compound | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | 10 | 0.126 | Antimicrobial, Anticancer |

| Methyl 4-(pyridin-4-yl)benzoate | 20 | 0.250 | Moderate Antimicrobial |

| Methyl 2-(pyridin-2-yl)benzoate | 30 | >0.500 | Lower Activity |

Q & A

Q. What established synthetic routes are available for Methyl 2-fluoro-5-(pyridin-4-yl)benzoate, and what are their key steps?

The synthesis typically involves two stages:

Esterification : Reacting 2-fluoro-5-(pyridin-4-yl)benzoic acid with methanol under acid catalysis to form the methyl ester.

Functionalization : Introducing the pyridine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation).

Critical parameters include solvent choice (e.g., DMF or THF), temperature control (often 80–120°C), and catalysts (e.g., Pd catalysts for coupling reactions). Evidence from analogous compounds highlights the importance of protecting groups to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm the ester group (δ ~3.9 ppm for methyl) and fluorine/pyridine interactions.

- HPLC-MS : For purity assessment and molecular weight verification (expected [M+H] = 258.23).

- X-ray Crystallography : To resolve ambiguities in regiochemistry or stereochemistry, though crystallization may require optimized solvent systems (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling of pyridine and fluorobenzoate moieties?

Common challenges include low regioselectivity and side-product formation. Strategies:

- Catalyst Screening : Pd(PPh) or PdCl(dppf) for improved coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.

- Temperature Modulation : Lower temperatures (50–70°C) reduce decomposition, while higher temps (100–120°C) accelerate sluggish reactions.

Contradictory data in literature may arise from varying reagent purity or moisture sensitivity; rigorous drying of solvents/reagents is critical .

Q. What biological targets or pathways are associated with this compound derivatives?

The compound’s fluorinated aromatic and pyridine groups suggest potential as:

- Kinase Inhibitors : The pyridine ring mimics ATP-binding motifs, while fluorine enhances metabolic stability.

- Antimicrobial Agents : Fluorine’s electronegativity disrupts bacterial membrane proteins.

Recent studies highlight SAR (structure-activity relationship) modifications, such as substituting the pyridine with pyrrolo[2,3-b]pyridine to enhance binding affinity .

Q. How can enantiomeric impurities (if present) be resolved in this compound?

Though the parent compound lacks chiral centers, synthetic intermediates or derivatives might require:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Crystallization-Induced Diastereomer Resolution : Adding chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers.

Q. What stability issues arise during storage, and how can degradation products be identified?

- Thermal Degradation : De-esterification occurs above 40°C; store at 2–8°C .

- Photodegradation : Protect from light to prevent fluorobenzene ring cleavage.

- Analytical Monitoring : Use LC-MS to detect hydrolysis products (e.g., free benzoic acid) or oxidized pyridine derivatives.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Conflicting results may stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media).

- Purity Thresholds : Impurities >2% (e.g., unreacted pyridine intermediates) can skew IC values. Validate purity via orthogonal methods (HPLC + NMR).

- Solubility Artifacts : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity masking true activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Common Synthetic Byproducts

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| 2-Fluoro-5-(pyridin-4-yl)benzoic acid | Ester hydrolysis | Anhydrous reaction conditions |

| 4-Fluorophenyl derivatives | Cross-coupling side reactions | Optimize catalyst loading |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.